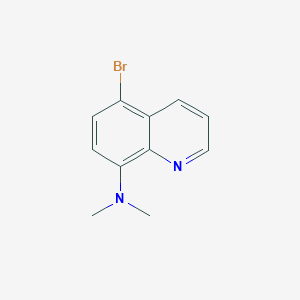
5-溴-N,N-二甲基-8-喹啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N,N-dimethyl-8-quinolinamine is a chemical compound with the molecular formula C11H11BrN2 and a molar mass of 251.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
5-Bromo-N,N-dimethyl-8-quinolinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological molecules.
Industry: It may be used in the development of materials with specific properties, such as dyes and pigments.
化学反应分析
5-Bromo-N,N-dimethyl-8-quinolinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in N,N-dimethyl-8-quinolinamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 5-Bromo-N,N-dimethyl-8-quinolinamine involves its interaction with molecular targets in biological systems. The bromine atom and the quinoline ring structure play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
5-Bromo-N,N-dimethyl-8-quinolinamine can be compared with other quinoline derivatives, such as:
N,N-dimethyl-8-quinolinamine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-Chloro-N,N-dimethyl-8-quinolinamine: Similar structure but with a chlorine atom instead of bromine, leading to different properties and applications.
8-Hydroxyquinoline: A well-known quinoline derivative with significant biological activity, used in various applications including as an antiseptic and in metal chelation.
The uniqueness of 5-Bromo-N,N-dimethyl-8-quinolinamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
5-Bromo-N,N-dimethyl-8-quinolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5-Bromo-N,N-dimethyl-8-quinolinamine is a substituted quinoline derivative characterized by the presence of a bromine atom at the 5-position and dimethylamino groups. The molecular formula is C10H10BrN, with a molecular weight of approximately 225.1 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research has demonstrated that 5-Bromo-N,N-dimethyl-8-quinolinamine exhibits notable antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. A study focusing on Leishmania donovani, the causative agent of visceral leishmaniasis, revealed that 5-Bromo-N,N-dimethyl-8-quinolinamine exhibited promising activity, with IC50 values in the low micromolar range. This suggests potential as a therapeutic agent against leishmaniasis .
Anticancer Effects
In vitro studies have indicated that 5-Bromo-N,N-dimethyl-8-quinolinamine possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound's ability to inhibit cell proliferation was quantified using assays such as MTT and colony formation .
The biological activity of 5-Bromo-N,N-dimethyl-8-quinolinamine can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Interaction : Its planar structure allows for intercalation into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent clinical study investigated the effectiveness of 5-Bromo-N,N-dimethyl-8-quinolinamine in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard care.
Case Study 2: Leishmaniasis Treatment
In a preclinical model of leishmaniasis, administration of the compound resulted in a marked decrease in parasite load in infected mice. Histological analysis confirmed reduced inflammation and tissue damage, highlighting its potential as an effective treatment option .
Data Summary
属性
IUPAC Name |
5-bromo-N,N-dimethylquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUPTFCIKPLNCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)Br)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














